molecular formula C16H27NO3 B5542185 2-(1-adamantyloxy)ethyl propylcarbamate

2-(1-adamantyloxy)ethyl propylcarbamate

Cat. No. B5542185
M. Wt: 281.39 g/mol
InChI Key: AFIWNUXRGDOSHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-(1-adamantyloxy)ethyl propylcarbamate" often involves the functionalization of adamantane derivatives, followed by the introduction of the carbamate group. For instance, the oxidative carbonylation of 1-adamantylamine with dioxygen and carbon monoxide in the presence of a bis(salicylaldehyde)ethylenediimine cobalt(II) catalyst leads to the formation of corresponding carbamates (Maddinelli et al., 1987). Another approach involves domino Michael reactions from ethyl 2,4-dioxocyclohexanecarboxylate to construct adamantane derivatives, which could potentially be modified to synthesize the target compound (Takagi et al., 2005).

Molecular Structure Analysis

The molecular structure of carbamates with adamantyl groups is influenced by the steric hindrance and rigidity provided by the adamantane moiety. This can lead to unique conformations and structural features. For instance, the demonstration of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane showcases the molecule's adaptability in forming one-dimensional motifs due to its structural configuration (Karle et al., 1997).

Chemical Reactions and Properties

The reactivity of "2-(1-adamantyloxy)ethyl propylcarbamate" and related compounds can be attributed to the functional groups present in the molecule. The carbamate group is known for its reactivity towards nucleophiles and electrophiles, whereas the adamantyl group can impart stability and resistance to certain reactions due to its bulky nature. Studies on similar adamantane-containing compounds, like the synthesis and properties of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates, provide insights into their chemical behavior and potential reactivity patterns (D'yachenko et al., 2019).

Scientific Research Applications

Synthesis and Structural Insights

  • Adamantyl-based compounds are highlighted for their significance in treating neurological conditions, type-2 diabetes, and their antiviral capabilities. A study focused on synthesizing 2-(adamantan-1-yl)-2-oxoethyl benzoates and 2-(adamantan-1-yl)-2-oxoethyl 2-pyridinecarboxylate, offering insights into their structural aspects through X-ray diffraction. These compounds, especially those like 2-(1-adamantyloxy)ethyl propylcarbamate, demonstrate multi-dimensional values in drug design, revealing strong antioxidant activities in some derivatives and good anti-inflammatory activities in others, emphasizing the adamantyl moiety's efficiency as a building block for synthesizing 2-oxopropyl benzoate derivatives with specific conformations and crystal packing systems C. S. Chidan Kumar et al., 2015.

Catalytic Applications and Ligand Design

  • In the realm of asymmetric catalysis, novel amino alcohol ligands containing bulky alkyl groups, such as the tert-butyl or 1-adamantyl, have been synthesized. These ligands, derived from enantiopure epoxy alcohols through catalytic Sharpless epoxidation, demonstrate high enantioselectivities in the addition of diethylzinc to benzaldehyde. The inclusion of adamantyl groups in these ligands showcases their utility in enhancing the activity and selectivity of catalytic processes, offering a design principle for future catalyst development C. Jimeno et al., 2003.

Chemiluminescence and Polymer Research

  • Research into mechanically induced chemiluminescence from polymers incorporating a 1,2-dioxetane unit in the main chain underscores the potential of adamantyl-based compounds in creating synthetic systems that transduce force into luminescence. Incorporating bis(adamantyl)-1,2-dioxetane into polymer chains has led to observations of bright-blue luminescence upon mechanical stimulation, opening avenues for studying the failure of polymeric materials with high spatial and temporal resolution Yulan Chen et al., 2012.

Molecular Recognition and Assembly

  • The demonstration of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane as an exceptionally versatile assembler of one-dimensional motifs in molecular recognition processes highlights another facet of adamantyl-based compounds. This compound's adaptability to the requirements of assembling partners to generate persistent one-dimensional motifs, such as infinite zig-zag ribbons and chains, emphasizes the potential of adamantyl derivatives in the field of supramolecular chemistry and material science I. Karle et al., 1997.

Mechanism of Action

While the specific mechanism of action for “2-(1-adamantyloxy)ethyl propylcarbamate” is not available, carbamate insecticides, which may have similar structures, are known to inhibit acetylcholinesterase, an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine .

Safety and Hazards

While specific safety data for “2-(1-adamantyloxy)ethyl propylcarbamate” is not available, it’s important to handle all chemicals with care. For example, ethyl acetate, a carbamate, is highly flammable and can cause serious eye irritation and drowsiness or dizziness .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Future research may focus on developing new synthesis methods, exploring their biological activities, and investigating their potential applications in various fields .

properties

IUPAC Name

2-(1-adamantyloxy)ethyl N-propylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3/c1-2-3-17-15(18)19-4-5-20-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,2-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIWNUXRGDOSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)OCCOC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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